molecular formula C15H11NO2 B3326253 1-Phenyl-1H-indole-3-carboxylic acid CAS No. 244090-34-4

1-Phenyl-1H-indole-3-carboxylic acid

Cat. No.: B3326253
CAS No.: 244090-34-4
M. Wt: 237.25 g/mol
InChI Key: XQLRMJHBYLGPDA-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the acid-catalyzed reaction of phenylhydrazine with ketones or aldehydes. The reaction conditions often include the use of acetic acid or hydrochloric acid as catalysts under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Fischer indole synthesis for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

1-phenylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLRMJHBYLGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-phenyl-1H-indole-3-carboxylate (108 mg, 0.430 mmol) in MeOH (1433 μl) was added aq KOH (1074 μl, 2.149 mmol, 2 M). The mixture was heated at 90° C. for 1 h then the MeOH was removed under reduced pressure. The residual aqueous layer was acidified with 1M HCl then extracted with EtOAc. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound as a white solid, which was used without further purification.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
1074 μL
Type
reactant
Reaction Step One
Name
Quantity
1433 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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